Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate.
Dimethyl acetylenedicarboxylate: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrazine-4(5H)-one: A related compound with similar structural features.
Uniqueness
Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
13566-26-2 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2)5(7(12)14-3)6(10-11-9)8(13)15-4/h1-4H3 |
InChI Key |
PJFWUHBQBYQONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(N=N1)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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